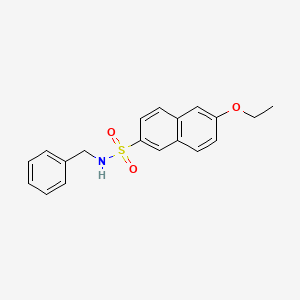

N-benzyl-6-ethoxynaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-benzyl sulfonamides, such as “N-benzyl-6-ethoxynaphthalene-2-sulfonamide”, has been explored in the context of potential anticancer agents . The reaction involves the formation of N-benzyl sulfonamide from PhI(OAc)2, I2, and sulfonamide . An enhanced product yield was observed when using an excess (2-5 equivalents) of aldehyde substrate .

Chemical Reactions Analysis

The chemical reactions involving N-benzyl sulfonamides are complex and can involve multiple steps . For instance, the formation of N-benzyl sulfonamide from PhI(OAc)2, I2, and sulfonamide involves several steps, including the generation of an N-iodosulfonamide, the attack of the sulfonamide on an electron-deficient carbonyl carbon, and the reduction of the resulting N-sulfonyl imine with NaBH4 to form the N-benzyl sulfonamide product .

Scientific Research Applications

- Application : N-benzyl-6-ethoxynaphthalene-2-sulfonamide may exhibit strong antimicrobial activity due to its sulfonamide moiety. Researchers can explore its potential as a novel antibacterial or antifungal agent .

- Application : N-benzyl-6-ethoxynaphthalene-2-sulfonamide could serve as a starting point for designing novel anticancer drugs. Researchers can explore its effects on cancer cell lines and study its mechanism of action .

- Application : Investigate whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide has anti-inflammatory properties. Understanding its impact on inflammatory pathways could lead to therapeutic applications .

- Application : Evaluate whether this compound possesses antioxidant activity. Assess its ability to scavenge free radicals and protect against oxidative stress .

- Application : Investigate whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide affects glucose metabolism or insulin sensitivity. It could be a lead compound for developing antidiabetic drugs .

- Application : Explore whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide exhibits antiviral activity. Assess its effects against specific viruses, such as influenza or herpes viruses .

Antimicrobial Properties

Anticancer Potential

Anti-inflammatory Activity

Antioxidant Potential

Antidiabetic Effects

Antiviral Properties

Future Directions

The future directions for “N-benzyl-6-ethoxynaphthalene-2-sulfonamide” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .

Mechanism of Action

Target of Action

Compounds containing the sulfonamide functional group, like N-benzyl-6-ethoxynaphthalene-2-sulfonamide, often exhibit a range of pharmacological activities . They can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase , which play roles in various physiological processes.

Mode of Action

Sulfonamides typically act as competitive inhibitors of enzymes. They mimic the structure of natural substrates, binding to the active sites of enzymes and preventing the substrates from binding .

Biochemical Pathways

The inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase can affect multiple biochemical pathways. For instance, inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth .

Result of Action

The inhibition of key enzymes can lead to a range of effects at the molecular and cellular levels, depending on the specific targets of the compound. For instance, inhibiting the synthesis of folic acid in bacteria can lead to their inability to proliferate .

properties

IUPAC Name |

N-benzyl-6-ethoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-18-10-8-17-13-19(11-9-16(17)12-18)24(21,22)20-14-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRHWDBGFBJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)

methanone](/img/structure/B2512519.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)

![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)